Ditoluoyltartaric acid, (+)-
Description
Evolution of Stereochemistry and Chiral Discrimination
The journey into the world of stereochemistry began in the 19th century. In 1815, Jean-Baptiste Biot observed that certain organic compounds could rotate the plane of polarized light, a phenomenon that hinted at a deeper structural complexity. scribd.com This was followed by Louis Pasteur's groundbreaking work in 1848, where he manually separated the enantiomeric crystals of a salt of tartaric acid, laying the very foundation of stereochemistry and the concept of chirality. scribd.comwikipedia.orgpw.edu.pl Later, in 1874, Jacobus Henricus van 't Hoff and Joseph Achille Le Bel independently proposed the tetrahedral nature of the carbon atom, providing a theoretical framework for understanding how a single carbon atom could be the source of a molecule's chirality. scribd.comwikipedia.org
The ability to distinguish between enantiomers, known as chiral discrimination, is a critical concept. tandfonline.com While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit remarkably different behaviors in the presence of other chiral entities. unibo.it This principle is elegantly explained by the Easson-Stedman model (1933), which posits that for a chiral molecule to interact effectively with a biological receptor, a minimum of three points of interaction are necessary. This three-point interaction allows the receptor to differentiate between the two enantiomers, leading to different biological responses. wikipedia.org
Importance of Enantiomeric Purity in Advanced Organic Synthesis and Related Disciplines
The ability to obtain a single, pure enantiomer is of paramount importance across various scientific disciplines, most notably in the pharmaceutical industry. Many drugs are chiral, and their different enantiomers can have vastly different pharmacological effects. numberanalytics.comnumberanalytics.com One enantiomer might provide the desired therapeutic benefit, while the other could be inactive or, in some cases, cause harmful side effects. numberanalytics.comlongdom.org The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, tragically underscored the critical need for enantiomerically pure drugs. longdom.orgstackexchange.com
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have emphasized the development of single-enantiomer drugs due to their improved pharmacokinetic profiles, safety, and tolerability. stackexchange.com This has driven the demand for efficient methods to separate and produce enantiomerically pure compounds. The measure of this purity is often expressed as enantiomeric excess (ee), which quantifies how much more of one enantiomer is present compared to the other in a mixture. wikipedia.org A sample containing only one enantiomer has an ee of 100%, while a racemic mixture (a 50:50 mix of both enantiomers) has an ee of 0%. wikipedia.org
The significance of enantiomeric purity extends beyond pharmaceuticals into agrochemicals, where the effectiveness and environmental impact of pesticides can be enantiomer-dependent, and the food industry, where the flavor and aroma of compounds can be influenced by their chirality. numberanalytics.com
Historical Context and Development of Di-p-toluoyl-D-tartaric Acid as a Chiral Agent
The use of tartaric acid and its derivatives as chiral resolving agents has a long and storied history, beginning with Pasteur's initial resolutions. pw.edu.pl Over time, chemists have developed a variety of tartaric acid derivatives to improve the efficiency and applicability of chiral resolution. Among these, Di-p-toluoyl-D-tartaric acid has emerged as a particularly effective and widely used resolving agent. pw.edu.pl
It is a derivative of D-tartaric acid, where the hydroxyl groups at the 2 and 3 positions are esterified with p-toluoyl groups. This modification enhances its ability to form diastereomeric salts with racemic mixtures of bases, particularly amines. These diastereomeric salts, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation through methods like crystallization.
Overview of Research Trajectories Involving Di-p-toluoyl-D-tartaric Acid
Research involving Di-p-toluoyl-D-tartaric acid has primarily focused on its application as a chiral resolving agent for a wide array of racemic compounds. It has proven invaluable in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). github.com For instance, it has been successfully employed in the resolution of key intermediates for drugs like ozanimod (B609803) and in the separation of enantiomers of tramadol (B15222) and amlodipine (B1666008). rsc.orgbhu.ac.inresearchgate.net
Beyond classical resolution via diastereomeric salt formation, research has explored its use in more advanced techniques. It also serves as a chiral auxiliary in asymmetric synthesis, guiding chemical reactions to produce a specific stereoisomer. chemimpex.comchemimpex.com The market for Di-p-toluoyl-D-tartaric acid is projected to grow, driven by the increasing demand for high-purity chiral compounds in the pharmaceutical sector and a growing emphasis on drug safety and efficacy. github.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol |
| Melting Point | 169-171 °C sigmaaldrich.com |
| Appearance | White to off-white powder zephyrsynthesis.com |
| Solubility | Soluble in water, ethanol (B145695), and acetone (B3395972) |
| Optical Activity [α]20/D | +142° (c = 1 in methanol) sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885539 | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
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Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | (+)-Ditoluoyltartaric acid | |
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CAS No. |
32634-68-7 | |
| Record name | (+)-Di-p-toluoyl-D-tartaric acid | |
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| Record name | Ditoluoyltartaric acid, (+)- | |
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| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
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| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
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| Record name | [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
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| Record name | Di-p-toluoyl-D-tartaric acid, (+)- | |
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Synthetic Methodologies and Chemical Transformations of Di P Toluoyl D Tartaric Acid
Established Synthetic Routes for Di-p-toluoyl-D-tartaric Acid
The primary method for synthesizing Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid. This process is a cornerstone of its production, allowing for the attachment of p-toluoyl groups to the tartaric acid backbone.
Esterification Reactions and Optimizations
The most common laboratory-scale synthesis involves the reaction of D-tartaric acid with p-toluoyl chloride. pw.edu.pl This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrogen chloride byproduct. The reaction mixture is usually kept at a low temperature during the addition of p-toluoyl chloride.
Alternative methods have been explored to optimize the synthesis. One such method involves the use of thionyl chloride to convert p-toluic acid into p-toluoyl chloride in situ, which then reacts with tartaric acid. google.com This process is reported to be simple and efficient, yielding the final product directly. google.com
The reaction conditions, including the choice of solvent and temperature, can significantly impact the yield and purity of the product. Solvents like methanol (B129727), toluene, xylene, dioxane, acetone (B3395972), and hexane (B92381) have been used in these reactions. pw.edu.pl
Table 1: Comparison of Synthetic Methods for Di-p-toluoyl-D-tartaric Acid
| Method | Reagents | Key Conditions | Advantages |
| Direct Esterification | D-tartaric acid, p-toluoyl chloride, pyridine | Low temperature, various solvents (e.g., methanol) | Well-established and commonly used. |
| In situ Acyl Chloride Formation | p-toluic acid, thionyl chloride, tartaric acid, catalyst | Reflux, pH adjustment | Simple, high efficiency, direct product formation. google.com |
Industrial Scale Synthesis Considerations
On an industrial scale, the synthesis of Di-p-toluoyl-D-tartaric acid follows similar chemical principles but with a focus on process optimization for large-scale production. Automated reactors and precise control over reaction parameters are employed to ensure high yields and consistent product quality.
A significant challenge in industrial production is the efficient removal of byproducts and purification of the final compound. pw.edu.pl Crystallization is a common purification technique used to obtain the desired enantiomeric purity. The development of cost-effective and efficient processes for large-scale synthesis is an ongoing area of research. rasayanjournal.co.in
Derivatization Strategies for Di-p-toluoyl-D-tartaric Acid Analogues
The modification of Di-p-toluoyl-D-tartaric acid to create analogues with tailored properties is an active area of research. These derivatization strategies expand the utility of this chiral scaffold.
Preparation of Anhydrous Forms
The anhydrous form of Di-p-toluoyl-D-tartaric acid is often required for specific applications. chemimpex.com The monohydrate is the commercially available form. The conversion of the monohydrate to the anhydrous form can be achieved through dehydration methods, such as heating under vacuum or using dehydrating agents like thionyl chloride or acetic anhydride. pw.edu.pl The properties and applications of the anhydrous form can differ from the monohydrate. chemimpex.comzephyrsynthesis.com
Functional Group Interconversions of the p-Toluoyl Moieties
Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.comwikipedia.org In the context of Di-p-toluoyl-D-tartaric acid, the p-toluoyl groups can be subjected to various chemical transformations. For instance, the methyl groups on the p-toluoyl moieties could potentially be oxidized to carboxylic acids, or the aromatic rings could undergo electrophilic substitution reactions. These modifications would lead to a diverse range of analogues with potentially new applications. The ability to manipulate these functional groups allows for the fine-tuning of the molecule's properties for specific synthetic goals. ic.ac.uk
Exploration of Other Acyl Derivatives of Tartaric Acid
The synthesis of other acyl derivatives of tartaric acid, beyond the p-toluoyl variant, has been extensively explored. pw.edu.plsemanticscholar.org This includes derivatives with different acyl groups such as benzoyl, acetyl, and others. pw.edu.pl The general synthetic approach involves the acylation of tartaric acid with the corresponding acyl chloride or anhydride. pw.edu.plsemanticscholar.org The properties and applications of these derivatives can vary significantly based on the nature of the acyl group. For example, dibenzoyltartaric acid is another widely used resolving agent. arkat-usa.org The exploration of a wide array of acyl derivatives allows for the selection of the most suitable reagent for a particular chemical resolution or asymmetric synthesis. pw.edu.pl
Fundamental Principles of Chiral Recognition and Discrimination Mediated by Di P Toluoyl D Tartaric Acid
Diastereomeric Salt Formation Theory
The primary mechanism through which Di-p-toluoyl-D-tartaric acid achieves chiral resolution is via the formation of diastereomeric salts with racemic compounds, particularly amines. smolecule.com This process involves an acid-base reaction between the carboxylic acid groups of DPTTA and a basic functional group on the target molecule. The resulting salts, formed between the single enantiomer of DPTTA and each enantiomer of the racemate, are diastereomers. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Molecular Interactions in Diastereomeric Salt Crystals
The stability and selectivity of diastereomeric salt formation are governed by a complex interplay of molecular interactions within the crystal lattice. X-ray crystallography studies have been instrumental in elucidating the specific interactions that drive chiral recognition. In the crystal structure of the diastereomeric salt formed between (S)-4-cyano-1-aminoindane and Di-p-toluoyl-L-tartaric acid (the enantiomer of DPTTA), it was observed that the amine group of the aminoindane is protonated, while one of the carboxylic acid groups on the tartaric acid derivative is deprotonated. rsc.org This ionic interaction is a primary force in the salt formation.
Hydrogen Bonding: Extensive hydrogen bonding networks are often observed, involving the carboxylic acid and hydroxyl groups of the tartaric acid moiety and functional groups on the chiral substrate. smolecule.comakjournals.com
π-π Stacking: The toluoyl groups of DPTTA provide aromatic rings that can engage in π-π stacking interactions with aromatic moieties on the guest molecule.
Steric Repulsion: The bulky toluoyl groups also create a specific chiral environment, leading to steric repulsions that can favor the binding of one enantiomer over the other.
The combination of these interactions leads to a more stable, less soluble crystal lattice for one diastereomer, facilitating its preferential crystallization.
Influence of Solvent Systems on Chiral Recognition Mechanisms
The choice of solvent is a critical parameter in the success of chiral resolution by diastereomeric salt formation. The solvent system can significantly influence the solubility of the diastereomeric salts and, consequently, the efficiency of the separation. For instance, in the resolution of racemic amlodipine (B1666008) using DPTTA, a solvent mixture of acetonitrile (B52724) and isopropanol (B130326) was found to be effective. bhu.ac.in Similarly, the resolution of racemic albuterol was achieved through selective crystallization of its di-p-toluoyl-D-tartrate salt in a specific solvent system. nih.govresearchgate.net
The role of the solvent extends beyond simply dissolving the components. Solvents can participate in the hydrogen-bonding network and influence the conformation of both the resolving agent and the substrate in solution. figshare.com In some cases, solvent molecules are incorporated into the crystal lattice, forming solvates, which can further impact the stability and solubility of the diastereomeric salts. figshare.com The selection of an appropriate solvent or solvent mixture is often determined empirically to maximize the difference in solubility between the two diastereomers.
| Racemate | Resolving Agent | Solvent System | Outcome | Reference |
| Amlodipine | O,O'-Di-p-toluoyl-D-tartaric acid | Acetonitrile/Isopropanol (1/9 v/v) | Production of (S)-amlodipine di-p-toluoyl tartrate diastereomer | bhu.ac.in |
| Albuterol | di-p-toluoyl-D-tartaric acid | Not specified in abstract | Yielded (R)-enantiomer with 99.5% optical purity | nih.gov |
| Lupanine | Di-p-toluoyl-L-tartaric acid | Acetone (B3395972) | Identified as the best solvent for recrystallization | ulisboa.pt |
| α-hydroxyethyl-diarylphosphine oxides | Acidic calcium salt of O,O′-di-p-tolyl-(2R,3R)-tartaric acid | Ethyl acetate–ethanol (B145695) mixture | Most effective for diastereomeric complex formation | mdpi.com |
Role of Hydrogen Bonding and Other Non-Covalent Interactions
Hydrogen bonding is a cornerstone of chiral recognition by DPTTA. smolecule.comakjournals.com The two carboxylic acid groups and two hydroxyl groups on the tartaric acid backbone are potent hydrogen bond donors and acceptors. These groups can form multiple hydrogen bonds with suitable functional groups on the chiral substrate, such as amines, alcohols, and amides. The specific geometry and directionality of these hydrogen bonds contribute significantly to the enantiospecificity of the interaction.
Supramolecular Complexation and Host-Guest Interactions
Beyond the formation of simple diastereomeric salts, Di-p-toluoyl-D-tartaric acid can engage in more complex supramolecular interactions, acting as a host molecule that selectively binds one enantiomer of a guest molecule. akjournals.comresearchgate.net This host-guest chemistry is driven by the same non-covalent forces that govern diastereomeric salt formation but can lead to the formation of well-defined supramolecular assemblies.
Formation of Supramolecular Chiral Assemblies
DPTTA can form supramolecular complexes with molecules that are not necessarily basic, such as alcohols. akjournals.comresearchgate.net In these cases, the interaction is not a formal acid-base reaction but rather a network of hydrogen bonds and other non-covalent interactions that hold the host and guest molecules together in a specific stoichiometry and three-dimensional arrangement. akjournals.com These assemblies can be viewed as host-guest complexes where the chiral cavity of the DPTTA host preferentially accommodates one of the guest enantiomers. The formation of these supramolecular structures is highly dependent on the complementarity in shape and functionality between the host and the guest. Research has shown that DPTTA can be intercalated into layered double hydroxides (LDHs), creating supramolecular materials where the DPTTA molecules are arranged in the interlayer space. researchgate.net These materials exhibit host-guest interactions and have potential applications in chiral recognition. researchgate.net
Applications of Di P Toluoyl D Tartaric Acid in Asymmetric Synthesis
Di-p-toluoyl-D-tartaric Acid as a Chiral Auxiliarychemimpex.com
As a chiral auxiliary, (+)-O,O'-Di-p-toluoyl-D-tartaric acid is used to control the stereochemical outcome of a reaction. chemimpex.com It is temporarily incorporated into a non-chiral starting material (substrate), which allows it to direct the formation of a new chiral center with high selectivity. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. This application is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety. chemimpex.com
Stereocontrol in Asymmetric Transformations
A primary application of Di-p-toluoyl-D-tartaric acid as a chiral auxiliary is in the resolution of racemic mixtures. chemimpex.com This process involves the reaction of the racemic compound, typically a base like an amine, with the acidic D-DTTA. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization. rasayanjournal.co.in Once separated, the desired enantiomer of the original compound can be recovered by removing the chiral auxiliary. rasayanjournal.co.in
This method has been successfully applied to the resolution of various compounds, demonstrating its broad utility. For instance, it has been used in the resolution of racemic nicotine (B1678760) and in the synthesis of the antidepressant escitalopram. In the total synthesis of the alkaloid (-)-cherylline, researchers used a derivative, (-)-di-O-p-toluoyl-D-tartaric acid, to resolve a key (±)-phenethylamine intermediate. niscpr.res.in
| Racemic Compound | Resolving Agent | Separation Method | Application/Significance |
|---|---|---|---|
| (±)-Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) | Diastereomeric Crystallization | Separation of (S)-(+)-Ibuprofen, the more active enantiomer. rasayanjournal.co.in |
| (±)-Nicotine | Di-p-toluoyl-D-tartaric acid | Diastereomeric Salt Crystallization | Isolation of the (S)-enantiomer with high purity. |
| (±)-Tramadol | Di-p-toluoyl-D-tartaric acid monohydrate | Highly efficient resolution. oakwoodchemical.com | Pharmaceutical synthesis. oakwoodchemical.com |
| (±)-Albuterol | Di-p-toluoyl-D-tartaric acid monohydrate | Resolution of the racemic drug. oakwoodchemical.com | Pharmaceutical synthesis. oakwoodchemical.com |
| (±)-Phenethylamine derivative | (-)-di-O-p-toluoyl-D-tartaric acid | Formation of diastereomeric salt. niscpr.res.in | Key step in the total synthesis of (-)-Cherylline. niscpr.res.in |
Derivatization for Enhanced Auxiliary Performance
The performance of tartaric acid-based chiral auxiliaries can be fine-tuned through derivatization. The choice of the acyl group attached to the tartaric acid backbone is critical. For example, in the optical resolution of certain P-stereogenic phosphine (B1218219) oxides, researchers compared the effectiveness of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid with that of (−)-O,O′-di-p-toluoyl-(2R,3R)-tartaric acid. mdpi.com It was found that changing the chiral scaffold from a dibenzoyl to a di-p-toluoyl derivative did not lead to improved results for that specific separation, indicating that the optimal auxiliary is highly substrate-dependent. mdpi.com
Furthermore, the performance can be modified by using different salt forms of the auxiliary. Studies on phosphine oxide resolution showed that acidic salts of the tartaric acid derivatives, where the ratio of the cation (e.g., Ca²⁺) to the tartaric acid derivative is 1:2, generally provided better enantiomeric separation than the neutral salts. mdpi.com This highlights how modifying both the organic structure and the inorganic counter-ion can be used to optimize the resolution process. mdpi.com
Role in Chiral Catalyst and Ligand Developmentacs.org
Beyond its use as a stoichiometric auxiliary, Di-p-toluoyl-D-tartaric acid is integral to the development of chiral catalysts and ligands for enantioselective reactions. chemimpex.comsmolecule.com In this context, it is used in catalytic amounts to generate chiral products, making the processes more efficient and atom-economical.
Integration into Transition Metal Catalysis Systemsacs.org
Di-p-toluoyl-D-tartaric acid has been effectively used as a co-catalyst or activator in transition metal-catalyzed reactions. acs.orgnih.gov A notable example is the palladium-catalyzed asymmetric hydrogenation of exocyclic N-aryl imines. In a 2011 study, researchers reported that using a catalytic amount of D-DTTA as a Brønsted acid activator was crucial for achieving high enantioselectivity. acs.orgnih.gov The system, which employed a palladium catalyst with the chiral ligand C4-TunePhos, provided access to valuable enantioenriched cyclic amines with high enantiomeric excess (ee). acs.orgnih.gov These chiral amines are important structural motifs in many natural products and pharmaceutical drugs. acs.org
| Substrate Type | Catalyst System | Role of D-DTTA | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Exocyclic N-Aryl Imines | Palladium / C4-TunePhos (L5a) | Brønsted Acid Activator | Enantioenriched Cyclic Amines | 86–95% ee. acs.orgnih.gov |
Design of Di-p-toluoyl-D-tartaric Acid-Derived Ligands for Enantioselective Reactions
The rigid, C₂-symmetric backbone of Di-p-toluoyl-D-tartaric acid makes it an excellent scaffold for designing new chiral ligands. These ligands can coordinate with metal ions to form well-defined chiral catalysts for a variety of enantioselective transformations. smolecule.com
Di-p-toluoyl-D-tartaric Acid as a Chiral Brønsted Acid Catalystoakwoodchemical.com
In addition to its roles as an auxiliary and a ligand component, Di-p-toluoyl-D-tartaric acid can function directly as a chiral Brønsted acid organocatalyst. oakwoodchemical.comresearchgate.net In this capacity, the acidic protons of the carboxyl groups facilitate the reaction while the chiral backbone induces enantioselectivity.
An example of this application is the enantioselective aza-Friedel–Crafts reaction. researchgate.netresearchgate.net The efficiency of O,O′-di-p-toluoyl-D-tartaric acid as a chiral Brønsted acid catalyst was investigated for the reaction of N-Boc-imines with indoles. researchgate.net Interestingly, it was discovered that the presence of water was crucial for achieving enantioselectivity with the O,O′-di-p-toluoyl-D-tartaric acid catalyst. nii.ac.jp This suggests a cooperative catalytic system where water plays a key role in the asymmetric induction mechanism. This type of catalysis provides a metal-free alternative for synthesizing valuable chiral compounds.
| Reaction Type | Catalyst | Key Finding | Significance |
|---|---|---|---|
| Enantioselective aza-Friedel–Crafts Reaction | O,O′-di-p-toluoyl-D-tartaric acid | Inclusion of water is critical for enantioselectivity. nii.ac.jp | Demonstrates use as a chiral Brønsted acid organocatalyst. researchgate.netresearchgate.net |
| Palladium-Catalyzed Asymmetric Hydrogenation | Di-p-toluoyl-D-tartaric acid (D-DTTA) | Acts as a Brønsted acid activator for the metal catalyst. acs.orgnih.gov | Dual role in transition metal catalysis, enhancing reactivity and selectivity. acs.orgnih.gov |
Enantioselective Catalysis of Organic Reactions (e.g., Friedel-Crafts Reactions)
Di-p-toluoyl-D-tartaric acid and its derivatives are utilized as catalysts in enantioselective organic reactions, such as the Friedel-Crafts reaction. researchgate.netresearchgate.net These reactions are fundamental in creating chiral molecules, which are molecules that are non-superimposable mirror images of each other, known as enantiomers. In the pharmaceutical industry, the separation of these enantiomers is often necessary as they can have different biological activities. chemimpex.com
A notable application is in the aza-Friedel-Crafts reaction. Research has shown that a catalyst system involving O,O'-di-p-toluoyl-d-tartaric acid is effective for the enantioselective Friedel-Crafts reaction of indoles with an α-imino ester. nii.ac.jp Interestingly, the presence of water is crucial for achieving high enantioselectivity in this reaction. researchgate.net
Below is a table summarizing the results of an O,O'-di-p-toluoyl-D-tartaric acid-catalyzed enantioselective aza-Friedel-Crafts reaction:
| Entry | Substrate (Indole) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Indole | Substituted Indole Product A | 85 | 92 |
| 2 | 5-Methoxyindole | Substituted Indole Product B | 90 | 95 |
| 3 | 6-Chloroindole | Substituted Indole Product C | 78 | 88 |
This table is generated based on typical results found in the literature and is for illustrative purposes.
Mechanistic Studies of Brønsted Acid Catalysis
Di-p-toluoyl-D-tartaric acid also plays a significant role in the mechanistic studies of Brønsted acid catalysis. A Brønsted acid is a molecule or ion that can donate a proton. In the context of catalysis, these acids can activate substrates and influence the stereochemical outcome of a reaction.
Mechanistic studies have demonstrated that Brønsted acids are crucial in promoting the reactivity of certain reactions. nih.gov For instance, in some copper-catalyzed reactions, the Brønsted acid is believed to increase the ratio of the keto/enol tautomers through hydrogen-bonding interactions, thereby facilitating the reaction. nih.gov
The study of acid-base interactions using techniques like NMR spectroscopy provides insights into the mechanisms of Brønsted acid catalysis. unimi.it These studies help in understanding how the catalyst and substrate interact, which is key to designing more efficient and selective catalysts. Low-temperature NMR studies of acid-base pairs have offered new perspectives on the activation of imines by chiral Brønsted acids. unimi.it
The following table outlines key aspects of mechanistic studies involving Brønsted acids like Di-p-toluoyl-D-tartaric acid:
| Aspect of Study | Technique Used | Key Findings |
| Catalyst-Substrate Interaction | NMR Spectroscopy | Provides evidence of hydrogen bonding between the catalyst and substrate. |
| Reaction Kinetics | Kinetic Experiments | Helps in understanding the rate-determining steps and the overall reaction mechanism. |
| Stereoselectivity | Chiral HPLC | Determines the enantiomeric excess of the product, indicating the catalyst's effectiveness. |
This table is a generalized representation of findings from various mechanistic studies.
Applications of Di P Toluoyl D Tartaric Acid in Chiral Resolution Techniques
Resolution of Racemic Amines via Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for resolving racemic amines, and DPTTA is a frequently employed resolving agent in this process. pw.edu.pl The fundamental principle involves the reaction of a racemic amine with an enantiomerically pure chiral acid, like DPTTA, to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization. researchgate.net
Optimization of Crystallization Conditions for High Enantiomeric Purity
Achieving high enantiomeric purity during the resolution of racemic amines with DPTTA is critically dependent on the optimization of crystallization conditions. The choice of solvent is a crucial factor. For instance, in the resolution of certain pharmaceutical intermediates, solvent systems like methanol (B129727) or a mixture of dichloromethane (B109758) and n-pentane have been shown to be effective. rsc.orglookchem.com The solubility of the diastereomeric salts often dictates the efficiency of the separation; a significant difference in solubility between the two diastereomers is desirable for a successful resolution. researchgate.net
The temperature and rate of cooling also play a significant role in the crystallization process. Controlled cooling can promote the formation of larger, more uniform crystals of the desired diastereomer, leading to higher purity. The molar ratio of the resolving agent to the racemic amine can also be optimized. It has been surprisingly found in some cases that using a sub-stoichiometric amount of the resolving agent can still result in high yield and isomeric purity. google.com
Furthermore, the presence of additives can influence the crystallization outcome. For example, in the resolution of albuterol, the use of DPTTA in a specific solvent mixture led to the successful crystallization of the desired (R)-enantiomer. nih.gov The process often relies on experimental screening of various conditions to identify the optimal parameters that maximize both the diastereomeric excess and the chemical yield. acs.org
Case Studies in Pharmaceutical Intermediate Resolution
DPTTA has proven to be a valuable tool in the synthesis of several chiral pharmaceuticals by enabling the resolution of key racemic intermediates.
Ibuprofen: A process for the preparation of both enantiomers of Ibuprofen in good yield and enantiomeric purity has been developed using O,O'-di-p-toluoyl-D-tartaric acid as the resolving agent. rasayanjournal.co.in The method involves the reaction of the racemic mixture with DPTTA in an organic solvent, leading to the precipitation of the (S)-(-)-ibuprofen-O,O'-di-p-toluoyl-D-tartrate salt. rasayanjournal.co.in
Amlodipine (B1666008): The chiral resolution of (RS)-amlodipine has been achieved using d-tartaric acid, a related chiral resolving agent, through the formation of diastereomeric salts. nih.gov This highlights the general applicability of tartaric acid derivatives in resolving this class of compounds.
Galantamine: While specific details on the use of DPTTA for galantamine resolution are not prevalent in the provided search results, the general principles of diastereomeric salt crystallization are applicable.
Sertraline (B1200038): The antidepressant sertraline is prepared using diastereomeric crystallization of the racemate with (R)-mandelic acid. sigmaaldrich.com While this specific example uses a different resolving agent, it underscores the importance of this technique in producing enantiomerically pure drugs. Paroxetine, another selective serotonin (B10506) reuptake inhibitor, is prepared by resolution using (–)-di-p-toluoyl-L-tartaric acid, the enantiomer of DPTTA. sigmaaldrich.com
Table 1: Examples of Pharmaceutical Intermediates Resolved Using Tartaric Acid Derivatives
| Pharmaceutical Intermediate | Resolving Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid | Efficient separation of enantiomers with good yield and purity. | rasayanjournal.co.in |
| Amlodipine | d-tartaric acid | Successful resolution via diastereomeric salt formation. | nih.gov |
| Paroxetine | (–)-di-p-toluoyl-L-tartaric acid | Used in the preparation of this antidepressant. | sigmaaldrich.com |
| Albuterol | di-p-toluoyl-D-tartaric acid | Yielded (R)-Albuterol with 99.5% optical purity. | nih.gov |
| 4-cyano-1-aminoindane (Ozanimod intermediate) | di-p-toluoyl-L-tartaric acid | Achieved up to 96% ee through a combination of crystallization and enantioselective dissolution. | rsc.org |
Multistage Crystallization Strategies for Enhanced Enantiomeric Enrichment
For systems where a single crystallization step does not yield the desired enantiomeric purity, multistage crystallization strategies can be employed. This approach involves recrystallizing the enriched diastereomeric salt multiple times to progressively increase the enantiomeric excess. In some challenging cases, such as the resolution of certain enantiomeric mixtures that form solid solutions, multistage crystallization becomes essential. researchgate.netdatapdf.com A solid solution is a solid-state solution of one or more solutes in a solvent, where the crystal lattice of the solvent remains unchanged by the addition of the solutes.
A notable example involves the chiral resolution of rac-4-cyano-1-aminoindane, a key intermediate for the drug ozanimod (B609803), using di-p-toluoyl-L-tartaric acid. rsc.org This system forms a complete solid solution, making separation by conventional crystallization difficult. To overcome this, a combination of crystallization and enantioselective dissolution was used. After an initial enrichment by crystallization, a subsequent enantioselective dissolution step was employed to further enhance the enantiomeric purity, achieving up to 96% enantiomeric excess (ee). rsc.org This demonstrates how combining different techniques in a multistage process can overcome the limitations of a single method.
Resolution of Racemic Alcohols and Other Functionalities
The application of DPTTA extends beyond the resolution of amines to include other functional groups, most notably alcohols.
Supramolecular Resolution of Chiral Alcohols
DPTTA can act as a supramolecular resolving agent for racemic alcohols through the formation of inclusion complexes. akjournals.comresearchgate.net This method relies on the formation of a host-guest complex between the chiral resolving agent (host) and the racemic alcohol (guest). The stability and stoichiometry of these complexes can differ for each enantiomer, allowing for their separation.
A study investigating the use of O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) as a supramolecular resolving agent for racemic alcohols like menthol, 4-methyl-2-pentanol, and trans-2-iodo-cyclohexanol found that DPTTA formed a supramolecular complex only with trans-2-iodo-cyclohexanol. akjournals.com Interestingly, a closely related resolving agent, O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA), formed complexes with all three alcohols. This highlights that even small structural differences in the resolving agent can significantly impact its complex-forming properties and resolution efficiency. The study concluded that DPTTA binds the guest compound less strongly, resulting in less effective optical resolutions compared to DBTA in these specific cases. akjournals.com
Complexation-Mediated Resolution of P-Stereogenic Compounds
DPTTA and its derivatives are also effective in the resolution of P-stereogenic compounds, such as phosphine (B1218219) oxides, through complexation. researchgate.netmdpi.com In this method, the resolving agent forms diastereomeric coordination complexes with the racemic P-stereogenic compound.
The calcium salt of (–)-O,O-di-p-toluoyl-(2R,3R)-tartaric acid has been successfully used to resolve (+)-4-chloro-5-methyl-1-phenyl-1,2,3,6-tetrahydrophosphinine oxide. researchgate.net The crystal structure of the resulting diastereomeric complex was analyzed to understand the interactions responsible for chiral recognition. In general, the acidic salts of tartaric acid derivatives, such as the Ca2+ salts of O,O'-dibenzoyl- and O,O'-di-p-toluoyl-tartaric acid, have been found to be versatile resolving agents for P-stereogenic heterocyclic phosphine oxides and phosphinates. researchgate.netnih.govresearchgate.net The optimization of crystallization conditions is crucial, and it has been observed that acidic salts often provide better enantiomeric separation than neutral salts for these compounds. mdpi.com
Process Intensification and Green Chemistry Aspects in Resolution
Solvent Selection and Recovery Strategies
The choice of solvent is a critical factor in the diastereomeric salt crystallization process, as it directly influences the yield and enantiomeric purity of the product. The ideal solvent system should provide sufficient solubility for the diastereomeric salts to form, while also allowing for selective precipitation of the desired diastereomer.
From a green chemistry perspective, the focus is on using environmentally benign solvents, minimizing solvent volume, and implementing efficient solvent recovery and recycling protocols. Alcohols such as ethanol (B145695) and isopropanol (B130326) are frequently employed in resolutions involving D-DTTA. google.com For instance, in the resolution of Tramadol (B15222), ethanol was found to be an effective solvent, leading to the crystallization of the (+)-Tramadol-Di-p-toluoyl-D-tartaric acid salt. google.com Similarly, a mixture of isopropanol and methanol proved to be an excellent solvent system for the resolution of (S)-nicotine using a tartaric acid derivative. googleapis.com The use of solvent mixtures, such as acetonitrile (B52724)/isopropanol, has also been reported to effectively produce diastereomeric salts of amlodipine. bhu.ac.in
Table 1: Solvent Systems in Chiral Resolution with Di-p-toluoyl-D-tartaric Acid and its Derivatives
| Racemic Compound | Resolving Agent | Solvent System | Reference |
| Tramadol | Di-p-toluoyl-D-tartaric acid | Ethanol | google.com |
| (S)-Nicotine | Dibenzoyl-d-tartaric acid | Isopropanol and Methanol | googleapis.com |
| Amlodipine | Di-p-toluoyl-D-tartaric acid | Acetonitrile/Isopropanol (1/9 v/v) | bhu.ac.in |
| Albuterol | Di-p-toluoyl-D-tartaric acid | Not Specified | nih.gov |
| Ibuprofen | O,O'-di-p-toluoyl-D-tartrate | Isopropanol | rasayanjournal.co.in |
Operational Simplicity and Economic Viability of Resolution Processes
Classical resolution by diastereomeric salt formation is often considered an operationally simple and cost-effective method for producing pure enantiomers on a large scale. bhu.ac.in The process does not typically require extreme temperatures or pressures, nor does it necessitate the use of expensive reagents or complex equipment. bhu.ac.inrasayanjournal.co.in This inherent simplicity contributes to its economic viability for industrial applications. rasayanjournal.co.in
The ready availability of both enantiomers of di-p-toluoyl-tartaric acid allows for flexibility in the resolution process, enabling the selective crystallization of either the desired or undesired enantiomer depending on the specific requirements. google.com For example, O,O-di-p-toluoyl-D-tartaric acid yields a diastereomeric salt enriched in (+)-tramadol, while O,O-di-p-toluoyl-L-tartaric acid results in a salt enriched in (-)-tramadol. google.com
Advanced Analytical and Spectroscopic Characterization in Di P Toluoyl D Tartaric Acid Research
Spectroscopic Methodologies for Structural Elucidaion and Purity Assessment
Spectroscopic methods are fundamental in verifying the molecular structure and purity of Di-p-toluoyl-D-tartaric acid. These techniques provide detailed information about the compound's atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of Di-p-toluoyl-D-tartaric acid in solution. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.
¹H NMR spectroscopy identifies the different types of protons and their chemical environments within the molecule. For Di-p-toluoyl-D-tartaric acid, the spectrum typically shows distinct signals for the aromatic protons of the p-toluoyl groups, the methine protons of the tartaric acid backbone, and the methyl protons of the toluoyl groups. chemicalbook.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com The spectrum of Di-p-toluoyl-D-tartaric acid will display characteristic peaks for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, the methine carbons of the tartaric acid core, and the methyl carbons. chemicalbook.com
Table 1: Representative NMR Data for Di-p-toluoyl-D-tartaric acid
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~8.0 | Aromatic protons (ortho to carbonyl) |
| ~7.3 | Aromatic protons (meta to carbonyl) | |
| ~5.9 | Methine protons (tartaric acid) | |
| ~2.4 | Methyl protons | |
| ¹³C NMR | ~168 | Carboxylic acid carbonyl carbon |
| ~165 | Ester carbonyl carbon | |
| ~145 | Aromatic carbon (ipso to methyl) | |
| ~130 | Aromatic carbon (ortho to carbonyl) | |
| ~129 | Aromatic carbon (meta to carbonyl) | |
| ~126 | Aromatic carbon (ipso to carbonyl) | |
| ~72 | Methine carbon (tartaric acid) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in Di-p-toluoyl-D-tartaric acid by measuring the absorption of infrared radiation. chemicalbook.comnih.govnih.gov The resulting spectrum shows characteristic absorption bands corresponding to specific molecular vibrations. chemicalbook.comnih.govnih.gov
Key vibrational bands observed in the IR/FTIR spectrum of Di-p-toluoyl-D-tartaric acid include:
A broad O-H stretching band from the carboxylic acid groups.
A sharp C=O stretching band from the ester functional groups.
Another C=O stretching band from the carboxylic acid groups.
C-O stretching bands from the ester and carboxylic acid groups.
Aromatic C-H and C=C stretching bands.
Table 2: Characteristic IR/FTIR Absorption Bands for Di-p-toluoyl-D-tartaric acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1720 | C=O stretch | Ester |
| ~1690 | C=O stretch | Carboxylic acid |
| 1300-1100 | C-O stretch | Ester, Carboxylic acid |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For Di-p-toluoyl-D-tartaric acid, the UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, primarily due to the π-π* transitions of the aromatic p-toluoyl groups. rsc.org The position and intensity of these absorption maxima can be used for quantitative analysis and to confirm the presence of the aromatic chromophores. In some studies, the UV spectra of the compound in both the absence and presence of other chiral acids have been analyzed in the solid film state. rsc.org
Circular Dichroism (CD) spectroscopy is an essential technique for confirming the chirality of Di-p-toluoyl-D-tartaric acid. tandfonline.comfigshare.com This method measures the differential absorption of left and right circularly polarized light. Chiral molecules, like Di-p-toluoyl-D-tartaric acid, will exhibit a unique CD spectrum, which is a direct consequence of their three-dimensional structure. The CD spectrum provides a definitive confirmation of the compound's specific enantiomeric form (D-configuration) and can be used to assess its optical purity. tandfonline.comfigshare.comscispace.com Studies have shown that the chirality from the ligands is maintained in complexes formed with Di-p-toluoyl-D-tartaric acid. scispace.com
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatographic methods are indispensable for the separation and quantification of enantiomers, playing a crucial role in the quality control of Di-p-toluoyl-D-tartaric acid and its applications in chiral resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral analysis of Di-p-toluoyl-D-tartaric acid and its use in separating other racemic mixtures. researchgate.netrasayanjournal.co.in To determine the enantiomeric purity of Di-p-toluoyl-D-tartaric acid itself, a chiral stationary phase (CSP) is typically employed. The choice of the CSP and the mobile phase composition are critical for achieving effective separation of the D- and L-enantiomers.
Furthermore, Di-p-toluoyl-D-tartaric acid is widely used as a chiral resolving agent in HPLC to separate the enantiomers of various compounds, particularly amines. ulisboa.ptresearchgate.net In this application, it can be used to form diastereomeric salts with a racemic amine, which can then be separated on a standard, non-chiral HPLC column. googleapis.com Alternatively, it can be incorporated into a chiral stationary phase. Reverse-phase HPLC methods have been developed to quantify trace levels of Di-p-toluoyl-D-tartaric acid.
Table 3: Typical HPLC Parameters for Chiral Analysis involving Di-p-toluoyl-D-tartaric acid
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Daicel CHIRALPAK series) for direct analysis; or standard C18 column for analysis of diastereomeric salts. |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), with an acidic or basic additive. |
| Detector | UV detector, often set at a wavelength where the p-toluoyl chromophore absorbs strongly (e.g., 254 nm). |
| Application | Determination of enantiomeric excess (e.e.) of Di-p-toluoyl-D-tartaric acid; Separation of racemic compounds. |
Gas Chromatography (GC) for Volatile Derivatives
While Di-p-toluoyl-D-tartaric acid itself is a non-volatile compound, Gas Chromatography (GC) can be employed for the analysis of its more volatile derivatives or for the chiral separation of analytes after resolution. The conversion of non-volatile analytes into volatile derivatives is a common strategy in GC. For chiral compounds, specialized techniques are often required. An example of an advanced GC technique used for chiral discrimination of organophosphorus compounds, which are structurally distinct from D-DTTA but highlight the capability of the method, is two-dimensional gas chromatography combined with automated thermal cold-trap injection. This method has been used for the bioanalysis of the enantiomers of sarin. wiley-vch.de This approach demonstrates the potential for high-resolution separation of stereoisomers, a principle that could be adapted for specific applications involving volatile compounds resolved using D-DTTA.
X-ray Diffraction Studies of Di-p-toluoyl-D-tartaric Acid and its Complexes
X-ray diffraction is an indispensable tool for the solid-state characterization of Di-p-toluoyl-D-tartaric acid and its complexes, providing definitive information on three-dimensional molecular structure.
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the absolute configuration of chiral molecules. nih.gov By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the spatial arrangement of its atoms and confirming its stereochemistry.
This technique has been crucial in studies of D-DTTA. For instance, SCXRD analysis was performed on a single crystal of a diastereomeric salt formed between a precursor and D-DTTA, grown in methanol (B129727). biorxiv.org This analysis unambiguously determined the absolute configuration at the chiral center of the precursor to be the R-configuration. biorxiv.org The crystal structure revealed a complex unit cell, but the key tetrahydropyran (B127337) ring was well-resolved, allowing for definitive assignment. biorxiv.org
In another study, SCXRD was used to elucidate the crystal structures of diastereomeric salts of racemic mefloquine (B1676156) with D- and L-toluoyl-tartaric acids. acs.org This analysis provided a structural description and helped to understand the thermal stability and solubility data of the resulting double-salt systems. acs.org Similarly, the crystal structure of a one-dimensional chiral gadolinium coordination polymer, [Gd(HDTTA)3(CH3OH)3]n, where HDTTA is the mono-deprotonated form of D-DTTA, was fully characterized by single-crystal X-ray diffraction. figshare.comtandfonline.comtandfonline.com The analysis revealed that the complex crystallizes in the trigonal system with an R3 space group and displays an infinite chain structure. figshare.comtandfonline.comtandfonline.com
The table below summarizes crystallographic data for a complex of D-DTTA.
| Parameter | Value |
| Compound | [Gd(HDTTA)3(CH3OH)3]n |
| Formula | C69H69GdO27 |
| Crystal System | Trigonal |
| Space Group | R3 |
| a (Å) | 23.327(2) |
| b (Å) | 23.327(2) |
| c (Å) | 7.686(1) |
| α (°) ** | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) ** | 3621.1(7) |
| Data sourced from a study on a chiral gadolinium complex. tandfonline.com |
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. rsc.org It is particularly useful for confirming the phase purity of a synthesized material, ensuring that the bulk sample consists of a single, uniform crystalline phase. figshare.comtandfonline.com
In the characterization of the chiral gadolinium coordination polymer, [Gd(HDTTA)3(CH3OH)3]n, PXRD was performed to verify the phase purity of the bulk sample. The experimental PXRD pattern was found to be consistent with the pattern calculated from the single-crystal X-ray data, confirming the high phase purity of the complex. tandfonline.comtandfonline.com Similarly, PXRD has been used to characterize layered double hydroxides intercalated with D-DTTA, confirming the structure of the resulting materials. researchgate.net This technique is also used to identify the solid form of the resolving agent itself, for example, distinguishing between anhydrous and monohydrate forms of O,O'-dibenzoyl-(2R,3R)-tartaric acid, a related compound. researchgate.net
Crystallographic studies of diastereomeric salts formed with D-DTTA provide invaluable insights into the mechanism of chiral discrimination at the molecular level. acs.org By examining the crystal packing and intermolecular interactions, researchers can understand why one diastereomer crystallizes preferentially over the other.
The formation of diastereomeric salts involves interactions such as hydrogen bonding and van der Waals forces. Single-crystal X-ray diffraction reveals the specific three-dimensional arrangement of the resolving agent and the individual enantiomers of the racemic compound. biorxiv.orgrsc.org For example, in the resolution of racemic amines, the amine moiety is protonated and forms ionic interactions with the deprotonated carboxylic acid groups of D-DTTA. The different spatial arrangements of the substituents on the chiral centers of the two enantiomers lead to different packing efficiencies and stabilities in the crystal lattice when complexed with the chiral resolving agent. acs.org This difference in stability and solubility is the basis for the separation.
Studies on the resolution of mefloquine with D-DTTA investigated the crystal structures of the resulting diastereomeric double salts to understand the chiral recognition and molecular self-assembly. acs.org This structural analysis is key to comprehending both successful and unsuccessful resolution outcomes. acs.org
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the physical properties of D-DTTA and its complexes, such as melting point, thermal stability, and decomposition behavior.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis methods. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions like melting and crystallization. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of volatiles like water. acs.org
These techniques are widely used to characterize the diastereomeric salts and supramolecular complexes formed by D-DTTA. For instance, in the study of mefloquine diastereomeric salts, DSC and TGA were used to characterize all materials, providing data on their thermal stability. acs.org TGA can confirm the stability of the monohydrate form of D-DTTA by detecting the weight loss corresponding to water, which is around 4.5%. Above its melting point of approximately 163–165°C, dehydration and decomposition occur.
In another study, TGA of a gadolinium complex with D-DTTA showed a weight loss of 6.59% from room temperature to 197°C, corresponding to the loss of three coordinated methanol molecules (calculated as 6.82%). tandfonline.com DSC and TGA have also been used to study layered double hydroxides intercalated with D-DTTA, revealing a complex system of host-guest interactions and an increase in the thermal stability of the materials. researchgate.net
The table below presents typical thermal properties of D-DTTA monohydrate.
| Property | Value | Analytical Technique |
| Melting Point | 163–165 °C | DSC |
| Water Content | ~4.5% | TGA |
| Decomposition | Occurs above melting point | TGA |
| Data compiled from various sources. |
Emerging Research Avenues and Future Perspectives
Di-p-toluoyl-D-tartaric Acid in Materials Science
The unique stereochemistry and functional groups of D-DTTA make it an attractive ligand for constructing sophisticated supramolecular structures. Its applications in this field are centered on creating materials with specific chiral, optical, and magnetic properties.
Di-p-toluoyl-D-tartaric acid and its enantiomer are being employed as chiral building blocks for creating advanced materials like coordination polymers. These flexible dicarboxylic acids possess two chiral carbon atoms and offer various coordination modes, which allows for the creation of hybrid metallo-organic structures with diverse topologies. chemicalbook.com The esterification of the hydroxyl groups on the tartaric acid backbone can prevent the formation of overly complex and entangled structures. chemicalbook.com
For instance, a series of two-dimensional (2D) lanthanide coordination polymers have been synthesized using the L-enantiomer of di-p-toluoyl-tartaric acid (L-DTTA) with various lanthanide ions (Dy, Ho, Er, Yb, Lu). nih.gov X-ray crystallographic analysis of these complexes, with the general formula {[Ln4K4L6(H2O)x]·yH2O}n, revealed 2D network structures where the lanthanide ions are connected by the carboxylate groups of the ligands in two distinct coordination patterns. nih.gov Similarly, a one-dimensional chiral coordination polymer was synthesized using the D-enantiomer of DPTTA with gadolinium. Another study reported the preparation of three chiral coordination polymers with 1D spiral chain structures by reacting Ln3+ ions (Ln = Tb, Dy, and Ho) with the L-enantiomer. chemicalbook.com
| Compound ID | Lanthanide Ion (Ln) | Formula | Structure Type | Reference |
| 1 | Dy | {[Dy4K4L6(H2O)24]·12H2O}n | 2D Network | nih.gov |
| 2 | Ho | {[Ho4K4L6(H2O)23]·12H2O}n | 2D Network | nih.gov |
| 3 | Er | {[Er4K4L6(H2O)24]·12H2O}n | 2D Network | nih.gov |
| 4 | Yb | {[Yb4K4L6(H2O)24]·11H2O}n | 2D Network | nih.gov |
| 5 | Lu | {[Lu4K4L6(H2O)24]·12H2O}n | 2D Network | nih.gov |
| Data derived from a study on L-di-p-toluoyl-tartaric acid lanthanide coordination polymers. |
There is growing interest in developing materials that combine luminescence and magnetic properties. A new mononuclear europium complex, [Eu(C₂₀H₁₇O₈)₃(CH₃OH)₃]n, synthesized with (+)-di-p-toluoyl-D-tartaric acid (D-H₂DTTA), demonstrates such bifunctional capabilities. nih.gov This complex forms an infinite one-dimensional propeller-shaped coordination polymer. nih.gov
At room temperature, this europium complex displays characteristic red emission bands, indicating efficient energy transfer from the D-DTTA ligand to the Eu³⁺ metal center, with a luminescence lifetime of 0.394 ms. nih.gov Magnetic studies of the complex also revealed single-ion magnetic behavior. nih.gov This research suggests that such complexes can be considered chiral optical-magneto bifunctional materials. nih.gov
Furthermore, lanthanide coordination polymers constructed with the L-enantiomer of di-p-toluoyl-tartaric acid have also shown interesting luminescent properties. nih.gov The dysprosium-based complex realizes single-component white-light emission, while the holmium, erbium, and ytterbium complexes exhibit characteristic near-infrared (NIR) luminescence in the solid state at room temperature. nih.gov
| Lanthanide Ion | Luminescent Property | Reference |
| Europium (Eu) | Red Emission | nih.gov |
| Dysprosium (Dy) | White-Light Emission | nih.gov |
| Holmium (Ho) | Near-Infrared (NIR) Luminescence | nih.gov |
| Erbium (Er) | Near-Infrared (NIR) Luminescence | nih.gov |
| Ytterbium (Yb) | Near-Infrared (NIR) Luminescence | nih.gov |
Layered double hydroxides (LDHs) are materials that can host various anions between their layers through ion-exchange. researchgate.netrsc.org Derivatives of tartaric acid, including di-p-toluoyl-D-tartaric acid, have been successfully intercalated into the galleries of LDHs. researchgate.net
In one study, (+)-2,3-di(p-toluoyl)-tartaric acid (DTTA) was intercalated into Mg-Al and Zn-Al based LDHs via an ion-exchange method. researchgate.net Characterization by X-ray powder diffraction showed that the intercalation process was successful, with the original inorganic anions in the LDH structure being replaced by the organic DTTA anions under controlled conditions. researchgate.net This resulted in an expansion of the gallery height of the LDHs to between 1.32 and 1.60 nm. researchgate.net The arrangement of the DTTA molecules within the LDH layers is thought to be a bilayer, with the carboxylate groups oriented towards the positively charged LDH layers. researchgate.net These hybrid materials have been explored for their potential to recognize tryptophan enantiomers. researchgate.net
| LDH Type | Original Interlayer Anion | Intercalated Anion | Resulting Gallery Height (nm) | Reference |
| Mg-Al-CO₃ | CO₃²⁻ | DTTA | 1.32 - 1.60 | researchgate.net |
| Zn-Al-CO₃ | CO₃²⁻ | DTTA | 1.32 - 1.60 | researchgate.net |
| Zn-Al-NO₃ | NO₃⁻ | DTTA | 1.32 - 1.60 | researchgate.net |
Biomimetic Applications and Bio-Inspired Catalysis
Nature's enzymes perform highly selective asymmetric reactions, inspiring chemists to design synthetic systems that mimic these biological processes.
The coenzyme NAD(P)H is crucial in biological systems for hydrogen and electron transfer in reduction reactions. dicp.ac.cn Inspired by this, significant research has focused on developing synthetic NAD(P)H models for "biomimetic asymmetric reduction" (BMAR). dicp.ac.cn The goal is to create systems where a chiral catalyst can facilitate the reduction of substrates with high enantioselectivity, using a simple reductant like hydrogen gas. dicp.ac.cn
While direct research specifically detailing the use of Di-p-toluoyl-D-tartaric acid in the design of these biomimetic systems for asymmetric reduction is not extensively documented in the provided search results, the principles of chiral catalysis are relevant. Chiral acids can act as transfer catalysts in such systems. dicp.ac.cn The development of chiral and regenerable NAD(P)H analogues, often incorporating planar chirality from structures like ferrocene, has enabled the asymmetric reduction of a broad range of alkenes and imines with high yields and enantioselectivity. dicp.ac.cn These systems often rely on a dual-catalyst approach: one catalyst (e.g., a ruthenium complex) regenerates the NAD(P)H model, while a second catalyst, which can be a chiral acid, facilitates the stereoselective transfer of a hydride to the substrate. dicp.ac.cndicp.ac.cn
Advancements in Process Analytical Technology (PAT) for Chiral Separations
Process Analytical Technology (PAT) is a framework endorsed by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. longdom.org The aim is to ensure final product quality by understanding and controlling the process in real-time. longdom.org
In the context of chiral separations, where Di-p-toluoyl-D-tartaric acid is a key resolving agent, PAT can be transformative. Chiral separations are often critical steps in pharmaceutical manufacturing, and ensuring the enantiomeric purity of the final product is paramount. researchgate.net PAT utilizes various analytical techniques, such as spectroscopy (e.g., Near-Infrared, Raman) and chromatography, integrated directly into the production line. longdom.org
For crystallization-based resolutions involving Di-p-toluoyl-D-tartaric acid, PAT tools can monitor critical parameters in real-time. This includes:
Supersaturation levels: Monitoring the concentration of the diastereomeric salts in solution.
Polymorphic form: Ensuring the correct crystal form is being produced.
Enantiomeric excess: Tracking the purity of the desired enantiomer as the crystallization progresses.
By providing a continuous stream of data, PAT enables a more profound understanding of the crystallization process, leading to improved control, reduced variability, and the potential for real-time release testing, which significantly shortens production timelines. longdom.org While specific, detailed studies linking PAT exclusively to Di-p-toluoyl-D-tartaric acid separations are not prevalent in the initial search, the application of PAT principles to any chiral resolution process, including those using this agent, is a significant area of advancement in pharmaceutical manufacturing. nih.govmdpi.com
Sustainable and Environmentally Benign Chemical Processes Utilizing Di-p-toluoyl-D-tartaric Acid
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to industrial and pharmaceutical synthesis. researchgate.netacs.org Di-p-toluoyl-D-tartaric acid (DPTTA) has emerged as a significant compound in this field, primarily due to its efficacy as a chiral resolving agent and its applications in asymmetric catalysis. chemimpex.comresearchgate.net Its utility in developing more sustainable and environmentally conscious chemical processes stems from its role in high-efficiency separations, its compatibility with green solvent systems, and its function in catalytic reactions that minimize waste.
A key application of Di-p-toluoyl-D-tartaric acid in sustainable chemistry is in the chiral resolution of racemic mixtures, a critical step in the manufacture of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. chemimpex.comresearchgate.net The traditional method of resolution involves forming diastereomeric salts that can be separated by crystallization. wikipedia.org DPTTA is highly effective in this role, facilitating the production of enantiomerically pure compounds with high yields. researchgate.net
Recent research has focused on integrating this classical resolution technique with more environmentally benign technologies. One notable advancement is the use of supercritical fluids as a green alternative to traditional organic solvents. A study on the resolution of racemic N-methylamphetamine demonstrated the efficacy of DPTTA in a process coupled with supercritical fluid extraction using carbon dioxide (CO2). nih.gov Supercritical CO2 is a non-toxic, non-flammable, and readily available solvent that can be easily removed and recycled, significantly reducing the environmental impact of the separation process. The research highlighted that DPTTA is an efficient resolving agent in this system. nih.gov
Table 1: Efficiency of Chiral Resolving Agents in Supercritical Fluid Extraction
| Resolving Agent | Molar Ratio (Resolving Agent to Racemic Compound) | Enantiomeric Excess (ee%) Achieved |
| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | 57.9% |
| O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | 82.5% |
| 2R,3R-tartaric acid (TA) | 0.25 | < 5% |
| This table presents comparative data from a study on the resolution of racemic N-methylamphetamine using supercritical CO2 extraction, illustrating the relative effectiveness of different tartaric acid derivatives. nih.gov |
Beyond its role in separations, Di-p-toluoyl-D-tartaric acid is employed in the field of asymmetric catalysis, either as a component of a larger catalyst or as a direct organocatalyst. chemimpex.comresearchgate.net Catalytic processes are a cornerstone of green chemistry because they allow for the use of small, sub-stoichiometric quantities of a catalyst to generate large amounts of product, thereby maximizing atom economy and minimizing waste. acs.org DPTTA has been successfully used as an organocatalyst in enantioselective reactions, such as the aza-Friedel-Crafts reaction, demonstrating its potential to facilitate complex chemical transformations without the need for metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net
The sustainability of a chemical process also depends on the environmental footprint of its starting materials. In this regard, greener methods for synthesizing Di-p-toluoyl-D-tartaric acid itself have been developed. A patented method highlights a more environmentally friendly process that offers significant advantages over previous techniques. google.com This improved synthesis avoids the use of toxic and hazardous reagents like thionyl chloride, utilizes recyclable solvents such as toluene, and employs a safer catalyst, leading to a significant reduction in environmental pollution and an increase in operational safety. google.comgoogle.com
Table 2: Comparison of Synthesis Methods for Di-p-toluoyl-D-tartaric Acid
| Feature | Traditional Method | Improved Green Method |
| Key Reagent | Often involves hazardous reagents like thionyl chloride google.com | p-toluoyl chloride google.com |
| Catalyst | Not specified/Varies | Copper sulfate google.com |
| Solvent | Varies | Toluene (recyclable) google.com |
| Process Safety | Lower, due to toxic reagents google.com | Higher, avoids highly toxic substances google.com |
| Yield | Lower (e.g., around 35%) | High (over 95%) google.com |
| Environmental Impact | Higher pollution, materials not recycled | Reduced pollution, solvent is recycled google.com |
| This table summarizes the advantages of a modern, more sustainable synthesis route for DPTTA as described in patent literature, compared to older, less efficient methods. google.comgoogle.com |
Q & A
Q. Advanced
- X-ray crystallography : Determines absolute configuration using programs like SHELX for structure refinement. D-DTTA’s high crystallinity aids in resolving twinned or high-symmetry crystals .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish diastereomers via chemical shift splitting in chiral environments .
- Chiral HPLC : Quantifies e.e. using columns like Chiralpak AD-H or OD-H, with UV detection at 254 nm .
- Optical rotation : Correlates with literature values ([α]D²⁰ ≈ +140°) to confirm configuration .
How is D-DTTA applied in synthesizing pharmacologically active intermediates, and what methodological challenges arise?
Advanced
D-DTTA is critical in synthesizing chiral intermediates for drugs like galanthamine and σ1 receptor ligands:
- Case study : Racemic narwedine resolved with D-DTTA yields (−)-galanthamine hydrobromide (≥99% e.e.) via L-Selectride reduction .
- Challenges :
- Dynamic kinetic resolution : Exploited in multi-step syntheses to enhance enantiopurity .
What crystallographic strategies are employed to analyze D-DTTA and its complexes, and how do data inconsistencies arise?
Q. Advanced
- Data collection : High-resolution (≤1.0 Å) X-ray data are preferred. D-DTTA’s monoclinic crystals (space group P2₁) often require low-temperature (100 K) measurements to reduce thermal motion .
- Refinement : SHELXL refines anisotropic displacement parameters, but twinning (common in tartaric acid derivatives) complicates analysis. The Hooft parameter or R-factor gap (>5%) indicates twinning .
- Contradictions : Discrepancies between calculated and observed optical rotations may signal incorrect space group assignment or solvent inclusion in the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
